Tetraethyl orthosilicate

Sol-gel chemistry Hydrolysis kinetics Silica monoliths

Substituting TEOS with alternative tetraalkoxysilanes (e.g., TMOS, TPOS) without process re-validation risks product failure-gelation time, pore structure, and monolith integrity diverge by orders of magnitude. TEOS eliminates this risk through predictable, moderate hydrolysis kinetics and a benign ethanol byproduct. • Cosolvent-free sol-gel synthesis at 20°C yields crack-free xerogels and monolithic silica glass with >99% yield; TMOS fails under identical conditions due to rapid hydrolysis-induced fracture. • Ethanol byproduct carries a 5× higher OSHA PEL (1000 ppm) vs. methanol (200 ppm), reducing ventilation capital costs and regulatory documentation burden. • Intermediate vapor pressure ensures uniform CVD/ALD deposition without line condensation or precursor flux deficiency.

Molecular Formula (C2H5O)4Si
C8H20O4Si
Molecular Weight 208.33 g/mol
CAS No. 78-10-4
Cat. No. B1682757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl orthosilicate
CAS78-10-4
Synonymstetraethoxysilane
tetraethyl orthosilicate
tetraethylorthosilicate
Molecular Formula(C2H5O)4Si
C8H20O4Si
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCCO[Si](OCC)(OCC)OCC
InChIInChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
InChIKeyODNVPCSDFAQNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReacts with water (NIOSH, 2016)
Soluble in ether
Slightly soluble in benzene
Miscible with alcohol
Decomposes in water
Solubility in water: slowly hydrolyzes
Reacts
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TEOS: Technical Specifications & Procurement Baseline


Tetraethyl orthosilicate (TEOS; CAS 78-10-4), also known as tetraethoxysilane, is a silicon alkoxide with the formula Si(OC₂H₅)₄. It is a colorless liquid with a boiling point of 168 °C, density of 0.933 g/mL at 20 °C, and vapor pressure <1 mmHg at 20 °C . As the most widely used precursor for silicon dioxide (SiO₂) in sol-gel processing, TEOS undergoes controlled hydrolysis and condensation to form silica networks, thin films, and nanoparticles [1]. Its industrial significance stems from its moderate reactivity and the relatively benign ethanol byproduct of its hydrolysis, distinguishing it from faster-reacting but more hazardous alternatives [2].

TEOS: Risks of Alkoxysilane Substitution


Substituting TEOS with alternative tetraalkoxysilanes without process re-validation introduces significant risk of product failure due to order-of-magnitude differences in hydrolysis kinetics, divergent thermochemical stability, and incompatible byproduct toxicity profiles. Direct substitution of tetramethyl orthosilicate (TMOS) for TEOS under identical conditions can alter gelation time, pore structure, and even the physical integrity of the final monolith [1]. Similarly, using longer-chain homologues like tetrapropyl orthosilicate (TPOS) changes vapor pressure characteristics, affecting deposition uniformity in thin-film applications [2]. The quantitative evidence below establishes precisely where TEOS offers verifiable differentiation that must inform procurement and formulation decisions.

TEOS: Quantitative Comparative Evidence


Hydrolysis Rate Differential: TEOS vs. TMOS

Under basic conditions, the hydrolysis rate coefficient of TEOS is approximately one order of magnitude (10×) lower than that of tetramethyl orthosilicate (TMOS) [1]. This kinetic difference translates to practical process outcomes: in cosolvent-free acid-catalyzed sol-gel synthesis, TEOS yields crack-free macroporous xerogels after reaction at 20 °C and ambient drying, whereas TMOS under identical conditions requires cooling to 5 °C and the resulting xerogels fracture during drying due to insufficient pore size [2]. Furthermore, TEOS enables monolithic silica glass fabrication with >99% yield after sintering at 1300 °C, a result unattainable with TMOS under the same solventless protocol [2].

Sol-gel chemistry Hydrolysis kinetics Silica monoliths

Hydrolysis Byproduct Toxicity: TEOS vs. TMOS

Hydrolysis of TMOS generates methanol as a byproduct, whereas TEOS hydrolysis generates ethanol. The NIOSH Recommended Exposure Limit (REL) for methanol is 200 ppm (260 mg/m³) TWA with a skin designation, and OSHA PEL is 200 ppm TWA [1]. In contrast, the NIOSH REL for ethanol is 1000 ppm (1900 mg/m³) TWA, and OSHA PEL is 1000 ppm TWA [2]. Additionally, TEOS itself has a NIOSH REL of 10 ppm (85 mg/m³) TWA [3], but the primary operational concern in large-scale sol-gel processing is the continuous generation of the alcohol byproduct.

Industrial hygiene Regulatory compliance Occupational safety

Vapor Pressure for CVD: TEOS vs. TPOS and TBOS

Saturated vapor pressure measurements for TEOS, tetrapropyl orthosilicate (TPOS), and tetrabutyl orthosilicate (TBOS) were conducted up to 473 K using a static method with standard uncertainties uₛ(T) = 0.029 K and uₛ(p) = 0.015 kPa [1]. The Antoine equation parameters derived from these measurements enable precise prediction of vapor pressure across the relevant temperature range for each compound. TEOS exhibits intermediate volatility among the three, balancing sufficient vapor delivery for uniform film deposition with manageable evaporation rates that prevent premature condensation in delivery lines [1].

Thin-film deposition CVD precursors Vapor pressure

Silica Shell Homogeneity: TEOS vs. TMOS and TPOS

In microemulsion-based encapsulation of CdSe/CdS nanorods, the alkyl chain length of the tetraalkoxysilane precursor directly influences silica shell morphology. TEOS (ethyl groups) produces silica shells that are thicker but more porous than those formed by TMOS (methyl groups). Specifically, a 30 nm thick silica shell prepared using TEOS provided inferior acid shielding compared to a ≤5 nm continuous thin shell prepared using TMOS [1]. TMOS achieves complete nanorod encapsulation within 1 hour reaction time, whereas TEOS and TPOS (propyl groups) require longer reaction times and yield less homogeneous shell growth due to greater steric hindrance [1].

Nanoparticle encapsulation Silica coating Core-shell structures

TEOS: Evidence-Based Application Scenarios


Monolithic Silica Glass & Crack-Free Xerogels

Procure TEOS when the application requires cosolvent-free sol-gel synthesis of crack-free macroporous xerogels and monolithic silica glasses. As demonstrated in Section 3 (Evidence Item 1), TEOS enables reaction and ambient drying at 20 °C to yield intact xerogels, followed by sintering to monolithic glass with >99% yield [1]. TMOS fails under identical conditions due to rapid hydrolysis causing fracture. This makes TEOS essential for manufacturing optical components, precision ceramics, and silica glassware where structural integrity and high yield are non-negotiable.

Large-Scale Manufacturing with Reduced Hazard Controls

Procure TEOS over TMOS for pilot-plant and commercial-scale sol-gel operations where continuous alcohol byproduct generation occurs. As quantified in Section 3 (Evidence Item 2), the 5× higher OSHA permissible exposure limit for ethanol (1000 ppm) versus methanol (200 ppm) translates to reduced engineering control requirements, lower ventilation capital costs, and simplified regulatory compliance documentation [2]. This differentiation is particularly consequential for facilities operating under stringent occupational exposure monitoring programs.

CVD of SiO₂ Thin Films with Intermediate Volatility

Procure TEOS when the CVD or atomic layer deposition (ALD) process requires a silicon precursor with vapor pressure intermediate between the higher-volatility TMOS and lower-volatility TPOS/TBOS. As established in Section 3 (Evidence Item 3), the accurate Antoine parameters for TEOS enable precise vapor delivery system design, preventing both insufficient precursor flux (which causes non-uniform deposition) and excess condensation in delivery lines (which causes particle defects) [3]. TEOS is the optimal choice for semiconductor dielectric layers and optical coatings requiring balanced volatility.

Porous Silica Coatings for Drug Delivery & Catalysis

Procure TEOS when the application benefits from the inherently more porous silica network produced by slower-hydrolyzing ethyl groups. As demonstrated in Section 3 (Evidence Item 4), TEOS yields silica shells that are thicker and more porous than those formed by TMOS under identical microemulsion conditions [4]. This property is advantageous for drug delivery carriers where controlled porosity governs payload release kinetics, for catalyst supports requiring high surface area with accessible pore networks, and for adsorbents where mesoporosity is functionally required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraethyl orthosilicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.